Cyclopentamine hydroxybenzoylbenzoate
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Overview
Description
Cyclopentamine hydroxybenzoylbenzoate is a chemical compound that combines the properties of cyclopentamine and hydroxybenzoylbenzoate. Cyclopentamine is a sympathomimetic alkylamine, classified as a vasoconstrictor, and was previously used as a nasal decongestant . Hydroxybenzoylbenzoate is a derivative of benzoic acid, known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentamine hydroxybenzoylbenzoate involves the reaction of cyclopentamine with hydroxybenzoylbenzoic acid. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions. The process can be summarized as follows:
Cyclopentamine Synthesis: Cyclopentamine is synthesized through the reduction of cyclopentanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroxybenzoylbenzoic Acid Synthesis: Hydroxybenzoylbenzoic acid is prepared by the esterification of hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of cyclopentamine with hydroxybenzoylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopentamine hydroxybenzoylbenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced derivatives of this compound
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Cyclopentamine hydroxybenzoylbenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
Cyclopentamine hydroxybenzoylbenzoate exerts its effects through the following mechanisms:
Neurotransmitter Release: Cyclopentamine acts as a releasing agent for catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine.
Receptor Binding: The compound binds to adrenergic receptors, leading to vasoconstriction and decongestant effects.
Molecular Pathways: The activation of adrenergic receptors triggers downstream signaling pathways that result in the physiological effects observed.
Comparison with Similar Compounds
Cyclopentamine hydroxybenzoylbenzoate can be compared with other similar compounds, such as:
Propylhexedrine: Similar in structure and function, used as a nasal decongestant.
Methamphetamine: Shares structural similarities but has different pharmacological effects and legal status.
Amphetamine: Similar in its stimulant properties but differs in its chemical structure and potency.
Uniqueness
This compound is unique due to its combined properties of cyclopentamine and hydroxybenzoylbenzoate, offering a distinct profile of biological and chemical activities .
Properties
CAS No. |
74332-44-8 |
---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-methylpropan-2-amine;4-(4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10O4.C9H19N/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18;1-8(10-2)7-9-5-3-4-6-9/h1-8,15H,(H,17,18);8-10H,3-7H2,1-2H3 |
InChI Key |
FEDUGFMOJYMTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1)NC.C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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